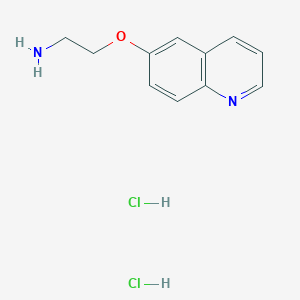![molecular formula C9H16N2 B1492544 7-Cyclopropyl-4,7-diazaspiro[2.5]octane CAS No. 2097958-11-5](/img/structure/B1492544.png)
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Descripción general
Descripción
“7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is an organic compound that is used as a synthetic fragment of drug molecules . It is an important pharmaceutical chemical intermediate .
Synthesis Analysis
The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves taking a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtaining the compound through substitution, addition of a protective group, removal of a protective group, and reduction . The method avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity .Molecular Structure Analysis
The molecular formula of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is C6H12N2 . Its average mass is 112.173 Da and its mono-isotopic mass is 112.100044 Da .Chemical Reactions Analysis
The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves a series of reactions including substitution, addition of a protective group, removal of a protective group, and reduction . The final step of the synthetic route is a cyclization reaction .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
The 4,7-diazaspiro[2.5]octane compound is an important pharmaceutical chemical intermediate . It’s used in the synthesis of various pharmaceuticals, particularly those with antibacterial, antifungal, and antiviral properties .
Synthesis of Antibiotics
These compounds are a very important class of antibiotics . They can be synthesized from derivatives of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate .
Medicinal and Combinatorial Chemistry
Cyclopropyl group is a major point of research activity in the field of modern medicinal and combinatorial chemistry . It’s a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Synthesis of Spirocyclopropane
Spirocyclopropane annelated to six- and five-member rings have been synthesized using this compound . Various methods for the synthesis of these compounds have been reported .
Synthesis of Bicyclic β-lactams
The obtained 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester can react with Fischer carbine complexes as a synthetic approach to bicyclic β-lactams . These compounds are a very important class of antibiotics .
Industrial Production
The synthesis method of 4,7-diazaspiro[2.5]octane compounds, such as 7-benzyl-4,7-diazaspiro[2.5]octane, solves the problem of reduction of carbon-oxygen double bonds in the existing literature . This makes it more suitable for industrial large-scale production .
Safety and Hazards
Propiedades
IUPAC Name |
7-cyclopropyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBUSHRNFRPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3(C2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-4,7-diazaspiro[2.5]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)
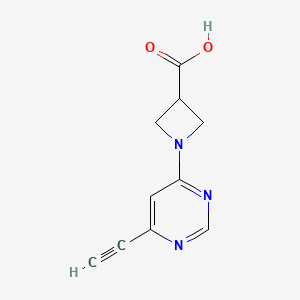
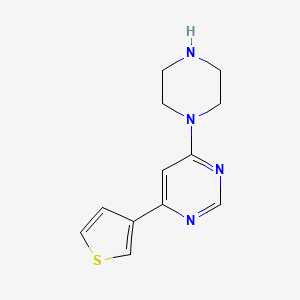
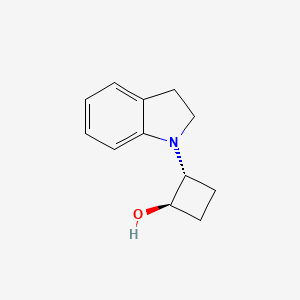
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
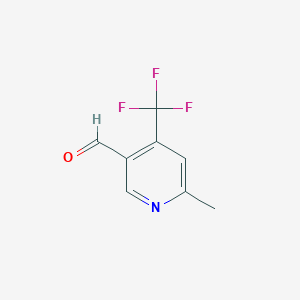
![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

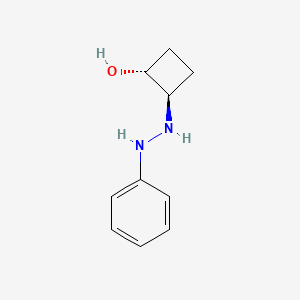
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
